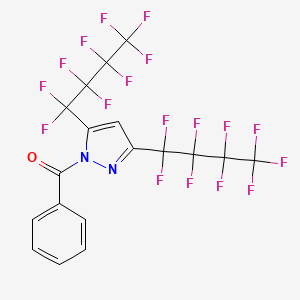

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole is a type of pyrazole compound that has been used in a variety of scientific research experiments. It is a unique molecule that has a wide range of applications in the field of chemistry and biochemistry. Pyrazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms. This compound is a derivative of pyrazole and has been used in a variety of laboratory experiments due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Molecular Structure and Theoretical Analysis

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole and similar compounds have been a subject of study for their molecular structure and electronic properties. Khan et al. (2020) explored the structure of pyrazole derivatives in both solution and solid states, utilizing Density Functional Theory (DFT) calculations. Their research provides insights into the geometric and electronic properties of these compounds, which could be useful in developing coordination chemistry under optimal conditions (Khan et al., 2020).

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those similar to this compound, have been widely studied. Sharma et al. (2010) report on the synthesis of new arylazopyrazoles, highlighting the identity of these products through elemental analysis and spectral data. This research contributes to understanding the chemical nature and potential applications of pyrazole derivatives (Sharma et al., 2010).

Coordination Chemistry

Research into the coordination chemistry of pyrazole derivatives is significant. Someya et al. (2013) investigated the coordination chemistry of a ligand similar to this compound with copper, demonstrating different coordination modes depending on the metal and co-ligand used. This research opens avenues for the application of such compounds in catalysis and material science (Someya et al., 2013).

Biological and Antimicrobial Activities

The potential biological activities of pyrazole derivatives are an area of active research. Chande et al. (1999) synthesized novel pyrazole derivatives that exhibit excellent antimicrobial activity. Such findings are crucial for developing new antimicrobial agents (Chande Ms, Thakkar Nv, & Patil Dv, 1999).

Safety and Hazards

properties

IUPAC Name |

[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6F18N2O/c19-11(20,13(23,24)15(27,28)17(31,32)33)8-6-9(38(37-8)10(39)7-4-2-1-3-5-7)12(21,22)14(25,26)16(29,30)18(34,35)36/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCDZRZPEPWCJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6F18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371062 |

Source

|

| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

231630-89-0 |

Source

|

| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)